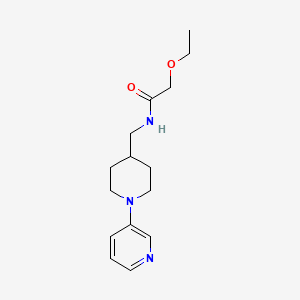

2-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide

Description

2-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide is a synthetic acetamide derivative featuring a pyridin-3-yl-substituted piperidine core linked to an ethoxyacetamide moiety. The compound combines a heterocyclic piperidine ring (common in CNS-targeting drugs) with a pyridine group, which enhances aromatic interactions in biological systems. The ethoxy group on the acetamide chain may influence solubility and metabolic stability.

Properties

IUPAC Name |

2-ethoxy-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-2-20-12-15(19)17-10-13-5-8-18(9-6-13)14-4-3-7-16-11-14/h3-4,7,11,13H,2,5-6,8-10,12H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIICYEFGQDCAQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1CCN(CC1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Substitution with Pyridine: The piperidine ring is then functionalized with a pyridine moiety through a nucleophilic substitution reaction.

Introduction of the Acetamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the piperidine or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes or as a ligand in receptor binding studies.

Medicine: The compound could be investigated for its potential therapeutic effects, such as its activity against certain diseases or conditions.

Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Methoxyacetylfentanyl: Demonstrated high potency (nanomolar affinity for μ-opioid receptors) but significant abuse liability, emphasizing the need for cautious structural optimization in acetamide-piperidine derivatives .

- 2-(4-Methylpiperidin-1-yl)-N-(4-methylpyridin-3-yl)acetamide: No direct activity data, but its methyl groups suggest enhanced metabolic stability over ethoxy analogs .

- Data Gaps : Target compound’s solubility, receptor selectivity, and toxicity profiles remain uncharacterized. Further studies should prioritize in vitro binding assays and ADMET profiling.

Biological Activity

2-Ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through a cyclization reaction using appropriate precursors.

- Substitution with Pyridine : The piperidine ring is functionalized via nucleophilic substitution with a pyridine moiety.

- Introduction of the Acetamide Group : The final step involves attaching the acetamide group to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It is hypothesized that the compound may modulate the activity of these targets, influencing various biological pathways. The precise mechanisms remain to be fully elucidated, but initial studies suggest potential roles in receptor binding and enzyme inhibition.

Biological Activity and Therapeutic Potential

Recent studies have indicated that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary assays suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on MIC (Minimum Inhibitory Concentration) values are still needed.

- Anticancer Properties : Some derivatives of similar compounds have shown promise in inducing apoptosis in cancer cell lines, suggesting that this compound might possess similar properties .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound:

Comparison with Related Compounds

The biological activity of this compound can be compared to similar compounds to highlight its unique properties:

| Compound Name | Structure | Notable Differences |

|---|---|---|

| 2-Ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide | Different pyridine position | May exhibit altered receptor binding characteristics. |

| N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide | Lacks ethoxy group | Potentially different solubility and bioavailability profiles. |

Q & A

Q. How to elucidate toxicity mechanisms in preclinical models?

- Experimental Design :

In Vivo Studies : Administer graded doses (10–100 mg/kg) to rodents and monitor organ histopathology.

Biomarker Analysis : Quantify serum ALT/AST (liver damage) and creatinine (renal toxicity).

Omics Profiling : Perform transcriptomics to identify dysregulated pathways (e.g., oxidative stress response) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.